molecular formula C8H17NO2 B1348328 Ethyl 6-aminohexanoate CAS No. 371-34-6

Ethyl 6-aminohexanoate

Cat. No.: B1348328
CAS No.: 371-34-6
M. Wt: 159.23 g/mol
InChI Key: NJNQDCIAOXIFTB-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate is an organic compound with the molecular formula C8H17NO2This compound is an ester derivative of 6-aminohexanoic acid and is commonly used as a pharmaceutical intermediate .

Preparation Methods

Ethyl 6-aminohexanoate can be synthesized through various methods. One common synthetic route involves the reaction between caprolactam and ethanol in near-critical water. This reaction is catalyzed by additives such as tin(II) chloride (SnCl2) and can achieve yields as high as 98% . The reaction conditions include specific temperature, residence time, and pH adjustments to optimize the yield .

Chemical Reactions Analysis

Ethyl 6-aminohexanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 6-aminohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-aminohexanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 6-aminohexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Ethyl 6-aminohexanoate can be compared with other similar compounds such as:

    Ethyl 6-aminocaproate: Another ester derivative of 6-aminohexanoic acid with similar properties and applications.

    6-Aminocaproic acid: The parent compound, which is used in the synthesis of this compound and has similar biological activities.

    Ethyl isobutyrate: A structurally similar ester with different chemical and biological properties. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQDCIAOXIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328137
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-34-6
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ε-aminocaproic acid (70.0 g, 533.8 mmol), toluenesulfonic acid (111.7 g, 1.1 eq.) and ethanol (1.6 L) was heated to reflux for 20 hours. Thereafter, TLC (CH2Cl2/EtOH/TEA, 85:10:5) revealed complete conversion. The reaction mixture was concentrated until solids started to precipitate. The precipitation was driven to completion by adding diethyl ether (1.5 L). The white solid was filtered, washed with diethyl ether, and dried in vacuo affording 174.0 g (98.3%) of a white powder. 1H NMR: (200 MHz, CDCl3): δ 7.47 (d, 2H, J=8.2 Hz), 7.10 (d, 2H, J=8.2 Hz), 4.02 (q, J=7.0 Hz), 2.79-2.65 (m, 2H), 2.28 (s, 3H), 2.25 (t, 2H, J=7.0 Hz), 1.16 (t, 3H, J=7.0 Hz), 1.49 (dt, 4H, J=7.6, 7.0 Hz), 1.29-1.22 (m, 2H). 13C NMR: 173.4, 145.6, 138.8, 128.9, 126.1, 60.4, 39.4, 33.9, 27.3, 25.9, 24.6, 21.5, 14.8.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 EtOH TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?

A1: The research article [] explores the synthesis of this compound from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of this compound as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, this compound acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.

Q2: Was this compound successfully conjugated to bile acids in the study? What challenges arose?

A2: While aiming to synthesize bile acid conjugates with this compound, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and this compound, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with this compound. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.

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